1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of two methylsulfanyl groups attached to an ethenesulfonyl moiety, which is further connected to a pentan-2-OL backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Ethenesulfonyl Intermediate: This involves the reaction of a suitable ethenesulfonyl precursor with methylsulfanyl reagents under controlled conditions.
Attachment to Pentan-2-OL: The intermediate is then reacted with pentan-2-OL in the presence of a catalyst to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems and purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, depending on its functional groups and structural features. The methylsulfanyl groups play a crucial role in its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]butan-2-OL
- 1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]hexan-2-OL
Uniqueness
1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL is unique due to its specific combination of functional groups and structural arrangement. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
89880-26-2 |
---|---|
Molekularformel |
C9H18O3S3 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
1-[2,2-bis(methylsulfanyl)ethenylsulfonyl]pentan-2-ol |
InChI |
InChI=1S/C9H18O3S3/c1-4-5-8(10)6-15(11,12)7-9(13-2)14-3/h7-8,10H,4-6H2,1-3H3 |
InChI-Schlüssel |
KPXGBRVEQOMBCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CS(=O)(=O)C=C(SC)SC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.